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molecular formula C7H12N2O2 B3138251 Ethyl 2-(2-cyanoethylamino)acetate CAS No. 44981-94-4

Ethyl 2-(2-cyanoethylamino)acetate

Cat. No. B3138251
M. Wt: 156.18 g/mol
InChI Key: SBPUJTNHAUBDKF-UHFFFAOYSA-N
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Patent
US05633262

Procedure details

139.6g (1 mole) of glycine ethyl ester hydrochloride was dissolved in 80 ml of distilled water and to this solution was added 230 ml of an aqueous solution of 67.3 g (1.2 mole eq.) of potassium hydroxide. Then, 106.2 g (2 mole eq.) of acrylonitrile was added to the reaction solution while heating and stirring at 50° to 60° C. The reaction mixture was stirred for 5 hours with heating and then the organic layer was separated. The aqueous layer was extracted with ethyl ether and the extract was combined with the organic layer as separated above. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to remove the solvent. The residue was distilled under reduced pressure (100° to 150° C./10.25 torr) to obtain 65.6 g (Yield: 48%) of the title compound.
[Compound]
Name
139.6g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
106.2 g
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[OH-].[K+].[C:11](#[N:14])[CH:12]=[CH2:13]>O>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][CH2:13][CH2:12][C:11]#[N:14])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
139.6g
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
230 mL
Type
reactant
Smiles
Name
Quantity
67.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
106.2 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring at 50° to 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
as separated above
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (100° to 150° C./10.25 torr)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCCC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.6 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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